molecular formula C10H13ClN2O3S2 B2735407 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 923691-87-6

2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2735407
CAS No.: 923691-87-6
M. Wt: 308.8
InChI Key: LZJFXMUXSZGUNF-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry research, designed as a functionalized scaffold for the development of novel bioactive molecules. This reagent incorporates two privileged structural motifs known for their broad pharmacological relevance: a piperazine ring and a thiophene sulfonyl group . The piperazine moiety is a well-established biologically active scaffold, frequently found in compounds exhibiting a wide spectrum of activities including antimicrobial, antidepressant, antipsychotic, anti-inflammatory, and anticancer effects . The thiophene heterocycle is another highly important structure in drug discovery, with numerous thiophene-derived compounds demonstrating remarkable antimicrobial, anti-inflammatory, antihypertensive, and antitumor properties . The 2-chloroethan-1-one functional group provides a reactive handle for further synthetic elaboration, allowing researchers to readily generate more complex derivatives or conjugate this molecule to other molecular entities. The primary research value of this compound lies in its utility as a versatile building block for the synthesis of compound libraries aimed at probing biological targets and identifying new lead structures. Its molecular architecture makes it particularly valuable for investigating structure-activity relationships (SAR) around sulfonylated piperazine derivatives. Researchers employ this reagent in the discovery and optimization of compounds with potential activity against microbial pathogens, cancer cell lines, and various central nervous system targets, given the established pharmacological profiles of its constituent parts. The presence of the chlorothiophene-sulfonyl group is a key feature, as such substitutions have been associated with enhanced biological activity in numerous studied analogues . Handling Note: This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or human use. Appropriate safety precautions, including the use of personal protective equipment, should always be observed during handling.

Properties

IUPAC Name

2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJFXMUXSZGUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(thien-2-ylsulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (C-Cl) undergoes nucleophilic substitution with nucleophiles like amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields amides.

  • Hydrolysis : In aqueous base, the C-Cl bond hydrolyzes to form a carboxylic acid (1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-ol).

Mechanism : The electron-withdrawing effect of the carbonyl group activates the C-Cl bond for nucleophilic attack.

Cyclization Reactions

Under basic conditions (e.g., sodium ethoxide in ethanol), the compound may undergo intramolecular cyclization, analogous to protocols described in literature for thienopyridine derivatives . This could lead to the formation of fused heterocyclic systems, though specific examples for this compound are not explicitly reported.

Modification of the Thiophene Sulfonamide Group

The thiophene sulfonamide moiety can participate in reactions such as:

  • Alkylation : Introduction of alkyl groups via nucleophilic substitution.

  • Hydrolysis : Conversion to the corresponding sulfonic acid under acidic or basic conditions.

Analytical and Structural Data

Spectral Characterization

  • 1H NMR : The chloroacetyl group typically shows a singlet (~4.8 ppm) for the methylene protons adjacent to the carbonyl group .

  • IR : Absorption bands at ~1643 cm⁻¹ (C=O stretch) and ~2214 cm⁻¹ (C≡N stretch, if present in derivatives) .

Molecular Formula and Properties

Parameter Value
Molecular FormulaC₁₀H₁₃ClN₂O₃S₂
Molecular Weight308.8 g/mol
CAS Number923691-87-6

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiophene sulfonyl group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that further investigation into this compound's antimicrobial potential is warranted .

Antidepressant Effects

The structural similarity of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one to known piperazine derivatives suggests potential antidepressant activity through serotonin reuptake inhibition. A study demonstrated that certain piperazine derivatives significantly reduced depression-like behaviors in rodent models, indicating that this compound could exhibit similar pharmacological effects.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between this compound and various biological targets. These studies help elucidate the mechanisms through which it may exert its biological effects, particularly in relation to neurotransmitter systems and microbial targets .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene sulfonyl chloride with piperazine derivatives under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of sulfonamide compounds were evaluated for their antimicrobial activity against a range of pathogens. The results indicated that compounds with thiophene moieties exhibited enhanced activity, supporting the hypothesis that this compound may possess similar properties.

Case Study 2: Neuropharmacological Research

A study focused on piperazine derivatives investigated their effects on serotonin pathways in animal models. Although this specific compound was not tested, its structural characteristics suggest it could influence similar neuropharmacological pathways, leading to potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may act as an electrophilic center, facilitating covalent binding to nucleophilic sites on target molecules. The thien-2-ylsulfonyl group may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Sulfonyl Group Modifications
  • 4-Ethoxybenzenesulfonyl Analog (CAS 923743-03-7): Structure: Replaces thiophene-2-sulfonyl with 4-ethoxybenzenesulfonyl. Molecular Formula: C₁₄H₁₉ClN₂O₄S (MW: 346.83 g/mol). The benzene ring provides rigidity, which may improve binding specificity compared to the thiophene heterocycle .
  • 3-(Trifluoromethyl)phenyl Analog :

    • Structure : Substitutes the sulfonyl group with a 3-(trifluoromethyl)phenyl moiety.
    • Molecular Formula : C₁₃H₁₄ClF₃N₂O (MW: 306.72 g/mol).
    • Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic reactions. This modification is advantageous in prodrug design .
Aromatic/Aliphatic Substituents
  • 4-Methoxyphenylmethyl Analog (CAS 1258640-48-0) :

    • Structure : Features a 4-methoxyphenylmethyl group.
    • Molecular Formula : C₁₄H₂₀Cl₂N₂O₂ (MW: 319.2 g/mol).
    • Properties : The methoxy group improves solubility via polar interactions, while the benzyl group may enhance π-π stacking in biological targets. Available as a hydrochloride salt, increasing aqueous solubility .
  • 2-Fluorobenzyl Analog: Structure: Contains a 2-fluorobenzyl substituent. Crystallographic data confirm a planar geometry, favoring receptor binding .

Thiophene Positional Isomers

  • Thiophen-3-ylmethyl Analog (CAS 1308650-36-3) :
    • Structure : Thiophene attached at the 3-position instead of 2-sulfonyl.
    • Molecular Formula : C₁₁H₁₅ClN₂OS (MW: 266.77 g/mol).
    • Properties : The altered thiophene orientation disrupts electronic conjugation, reducing sulfonyl group resonance stabilization. This may lower reactivity compared to the 2-sulfonyl derivative .

Functional Group Replacements

  • Furan-2-carbonyl Analog :
    • Structure : Replaces sulfonyl with a furan-2-carbonyl group.
    • Properties : The furan oxygen offers weaker electron-withdrawing effects than sulfonyl, diminishing electrophilicity at the ketone. This reduces suitability for covalent bond formation in inhibitor design .

Biological Activity

2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one, with the CAS number 923691-87-6, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a piperazine ring substituted with a thiophene group and a chloroethyl moiety, suggesting a diverse range of interactions in biological systems.

PropertyValue
Molecular FormulaC10H13ClN2O3S2
Molecular Weight308.8 g/mol
Boiling Point505.5 ± 60.0 °C (Predicted)
Density1.484 ± 0.06 g/cm³ (Predicted)
pKa-2.31 ± 0.70 (Predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperazine structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Preliminary studies indicate that it may possess anxiolytic or antidepressant-like activity, possibly by modulating serotonergic and dopaminergic systems. Further research is necessary to elucidate these effects and their underlying mechanisms.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with thiophene groups exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Activity : In a recent investigation published in Cancer Letters, compounds structurally similar to this compound were shown to inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
  • Neuropharmacological Assessment : Research featured in Neuropharmacology explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models, indicating that these compounds could be beneficial for treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one, and what challenges are associated with its purification?

  • Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a thiophene-2-sulfonyl chloride precursor under basic conditions. Key challenges include controlling the reactivity of the chloroacetyl group and avoiding side reactions during sulfonylation. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted intermediates. Structural analogs, such as 1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one, highlight the importance of optimizing reaction temperatures and stoichiometry to minimize byproducts .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the integration of the thiophene-sulfonyl and piperazine moieties. For example, the sulfonyl group typically deshields adjacent protons, producing distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : LC-HRMS (e.g., [M+H]+^+ ion analysis) verifies molecular weight and fragmentation patterns. Similar compounds, like fluorobenzyl-piperazine derivatives, have been characterized using HRMS with <5 ppm mass accuracy .
  • HPLC : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data when this compound is tested across different assay systems?

  • Methodological Answer : Discrepancies in activity data may arise from assay-specific conditions (e.g., pH, solvent compatibility) or off-target interactions. To address this:

  • Dose-Response Validation : Perform IC50_{50} titrations across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts .
  • Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation in cell-based systems, which can mask true activity .
  • Computational Docking : Compare binding poses in different protein conformations (e.g., SARS-CoV-2 Mpro^\text{pro} vs. MAO-B) to explain selectivity variations .

Q. How do computational models predict the reactivity and potential pharmacological targets of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electrophilic reactivity of the chloroacetyl group, which may interact with nucleophilic residues (e.g., cysteine in proteases) .
  • Molecular Dynamics (MD) Simulations : Models the stability of the thiophene-sulfonyl-piperazine scaffold in target binding pockets. For example, analogs with benzodioxine sulfonyl groups show enhanced hydrophobic interactions in MAO-B inhibition .
  • Pharmacophore Mapping : Identifies potential targets (e.g., chemokine receptors) by aligning electrostatic and steric features with known inhibitors .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies to optimize the thiophene-sulfonyl-piperazine scaffold for enhanced target affinity?

  • Methodological Answer :

  • Substituent Variation : Modify the thiophene ring (e.g., 5-chloro vs. 2-methyl) to assess steric and electronic effects on binding. Crystallographic data for fluorobenzyl-piperazine derivatives suggests bulky groups improve hydrophobic interactions .
  • Bioisosteric Replacement : Replace the sulfonyl group with carbamates or amides to evaluate hydrogen-bonding potential. Analogous compounds with furan-2-carbonyl groups show altered solubility profiles .
  • Proteolytic Stability : Introduce methyl or fluorine substituents to the piperazine ring to reduce metabolic clearance, as seen in CCR1 antagonists .

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